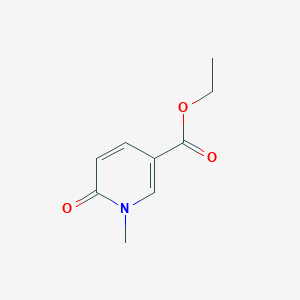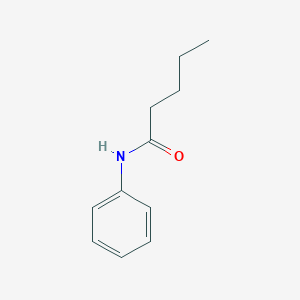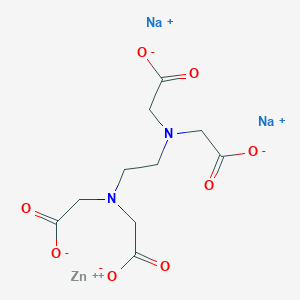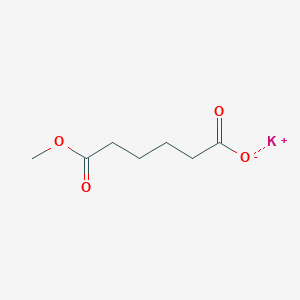
4-硝基苯基硬脂酸酯
描述
科学研究应用
4-Nitrophenyl stearate is widely used in scientific research due to its role as a substrate in enzymatic assays. Its applications include:
Chemistry: Used as a model compound to study the activity and selectivity of lipases and esterases from various sources.
Biology: Employed in the investigation of lipid metabolism and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays for detecting enzyme activity.
作用机制
Target of Action
4-Nitrophenyl stearate is an ester formed by the condensation of stearic acid and 4-nitrophenol . It is commonly used as a substrate for enzymatic assays . The primary targets of 4-Nitrophenyl stearate are enzymes, specifically esterases and lipases . These enzymes play a crucial role in the hydrolysis of ester bonds, a process that can be measured by absorbance or ratio .
Mode of Action
The interaction of 4-Nitrophenyl stearate with its targets, esterases and lipases, results in the hydrolysis of its ester bonds . This hydrolysis can be measured by absorbance or ratio, providing a quantitative measure of the enzymatic activity .
Biochemical Pathways
4-Nitrophenyl stearate affects the biochemical pathways involving the hydrolysis of ester bonds . This process is catalyzed by the enzymes esterases and lipases . The hydrolysis of the ester bonds of 4-Nitrophenyl stearate can be used to study the enzymatic activity and selectivity of these enzymes .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The hydrolysis of 4-Nitrophenyl stearate’s ester bonds by esterases and lipases results in the production of 4-nitrophenol and stearic acid . This reaction can be used to measure the activity of these enzymes, providing valuable information about their function and selectivity .
Action Environment
The long hydrophobic tail of 4-Nitrophenyl stearate makes it suitable for use in lipophilic environments . Its good solubility in such environments makes it a useful probe for studying lipid metabolism
生化分析
Biochemical Properties
The hydrolysis of ester bonds in 4-Nitrophenyl stearate by esterase and lipase can be measured by absorbance or ratio . It has been used as a model compound to study the enzymatic activity and selectivity of lipases and esterases from various sources .
Cellular Effects
The long hydrophobic tail of 4-Nitrophenyl stearate makes it suitable for use in lipophilic environments . It is a useful probe for studying lipid metabolism .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl stearate involves the hydrolysis of its ester bonds by esterase and lipase . This process can be monitored by changes in absorbance or ratio .
Temporal Effects in Laboratory Settings
Its stability and degradation are important factors to consider in biochemical assays .
Metabolic Pathways
4-Nitrophenyl stearate is involved in lipid metabolism . It interacts with enzymes such as esterase and lipase, which hydrolyze its ester bonds .
Transport and Distribution
The transport and distribution of 4-Nitrophenyl stearate within cells and tissues are influenced by its lipophilic nature
Subcellular Localization
The subcellular localization of 4-Nitrophenyl stearate is likely influenced by its lipophilic nature
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl stearate can be synthesized through the esterification of stearic acid with 4-nitrophenol. This reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of 4-nitrophenyl stearate may involve the use of immobilized enzymes to catalyze the esterification process. For example, lipase from Bacillus coagulans immobilized on a molecular sieve can achieve high conversion rates of stearic acid and 4-nitrophenol to 4-nitrophenyl stearate in organic solvents like n-heptane at elevated temperatures .
化学反应分析
Types of Reactions: 4-Nitrophenyl stearate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. These enzymes cleave the ester bond, resulting in the formation of stearic acid and 4-nitrophenol .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using esterases or lipases in aqueous or organic media.
Major Products:
Hydrolysis: Stearic acid and 4-nitrophenol.
Reduction: 4-Aminophenol (from the reduction of 4-nitrophenol).
相似化合物的比较
4-Nitrophenyl acetate: An ester formed by the condensation of acetic acid and 4-nitrophenol, commonly used in similar enzymatic assays.
4-Nitrophenyl palmitate: An ester formed by the condensation of palmitic acid and 4-nitrophenol, also used as a substrate for lipases and esterases.
Uniqueness: 4-Nitrophenyl stearate is unique due to its long hydrophobic tail, which makes it highly soluble in lipophilic environments. This property makes it particularly useful for studying lipid metabolism and enzyme activity in such environments .
属性
IUPAC Name |
(4-nitrophenyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-20-18-22(19-21-23)25(27)28/h18-21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIZAZONHOVLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402716 | |
| Record name | 4-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-86-8 | |
| Record name | p-Nitrophenyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl stearate* | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)
